molecular formula C2H5Cl B1197429 Chloroethane CAS No. 75-00-3

Chloroethane

Cat. No.: B1197429
CAS No.: 75-00-3
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Chloroethane, also known as ethyl chloride, is a chemical compound with the formula CH₃CH₂Cl. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. Historically, this compound was widely used in the production of tetraethyllead, a gasoline additive. Today, it finds applications in various fields, including as a local anesthetic and in the manufacture of other chemicals .

Mechanism of Action

Target of Action

Chloroethane, also known as ethyl chloride, is primarily used as a local anesthetic . It targets the nervous system , inducing temporary numbness or loss of sensation in a localized area . This makes it useful for minor surgical procedures such as skin biopsies and ear piercings .

Mode of Action

It is known to interact with the nervous system, likely by altering the function ofsodium channels in nerve cell membranes . This interaction inhibits the propagation of signals along nerves, leading to a temporary loss of sensation .

Pharmacokinetics

This compound is rapidly absorbed through the lungs and is largely excreted as the unchanged substance . About 75% of this compound in the blood is found in the blood cells, and 25% in plasma .

Result of Action

The primary result of this compound’s action is a temporary loss of sensation in a localized area . At higher levels, it can cause dizziness, increased reaction time, slurred speech, sleep disturbances, rapid eye movement, altered reflexes, tremors, hallucinations, and unconsciousness . It can also cause stomach cramps, nausea, vomiting, and eye irritation .

Action Environment

This compound can enter the environment from factories that use or make it . Once in the air, it gets broken down fairly rapidly (about half disappears within 40 days) by reacting with other chemicals in the air . This compound in water or soil will quickly evaporate into the air . Small amounts may travel through the soil and can enter the groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethane can be synthesized through several methods:

    Ethanol and Hydrochloric Acid Reaction: This method involves the reaction of ethanol with hydrochloric acid, producing this compound and water. [ \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} + \text{H}_2\text{O} ]

    Ethylene and Hydrogen Chloride Reaction: Ethylene reacts with hydrogen chloride in the presence of a catalyst such as aluminum chloride at temperatures between 130°C and 250°C. [ \text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene with hydrogen chloride. This process is favored due to its economic efficiency and higher yield. The reaction is carried out in a continuous process using a fixed-bed reactor filled with a catalyst such as zinc chloride or aluminum chloride .

Chemical Reactions Analysis

Chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reaction with sodium hydroxide produces ethanol. [ \text{C}_2\text{H}_5\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaCl} ]

    Elimination Reactions: When heated with alcoholic potassium hydroxide, this compound undergoes dehydrohalogenation to form ethylene. [ \text{C}_2\text{H}_5\text{Cl} + \text{KOH} \rightarrow \text{C}_2\text{H}_4 + \text{KCl} + \text{H}_2\text{O} ]

    Oxidation Reactions: this compound can be oxidized to produce acetaldehyde and acetic acid under specific conditions.

Scientific Research Applications

Chloroethane has diverse applications in scientific research:

Comparison with Similar Compounds

Chloroethane belongs to the class of haloalkanes, which are alkanes with one or more halogen atoms. Similar compounds include:

    Chloromethane (CH₃Cl): A simpler haloalkane with one carbon atom.

    Bromoethane (C₂H₅Br): Similar to this compound but with a bromine atom instead of chlorine.

    1,1-Dithis compound (C₂H₄Cl₂): Contains two chlorine atoms attached to the same carbon atom.

    1,2-Dithis compound (C₂H₄Cl₂): Contains two chlorine atoms attached to adjacent carbon atoms.

This compound is unique due to its specific applications as a local anesthetic and its historical significance in the production of tetraethyllead .

Properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS No.

75-00-3, 68411-72-3
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroethane
Reactant of Route 2
Chloroethane
Reactant of Route 3
Chloroethane
Reactant of Route 4
Chloroethane
Reactant of Route 5
Reactant of Route 5
Chloroethane
Reactant of Route 6
Reactant of Route 6
Chloroethane
Customer
Q & A

Q1: What is the molecular formula and weight of Chloroethane?

A1: this compound has the molecular formula C2H5Cl and a molecular weight of 64.51 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers primarily focus on this compound's chemical properties and reactions, ideal gas thermodynamic properties have been evaluated using statistical thermodynamic methods based on a rigid-rotor harmonic-oscillator model. []

Q3: How does this compound behave under various conditions in terms of material compatibility and stability?

A3: The provided papers mainly focus on this compound's reactions and degradation pathways rather than its material compatibility in various conditions. For specific information on material compatibility, consult the relevant safety data sheets.

Q4: Are there any catalytic applications of this compound?

A4: While this compound can be produced through catalytic processes, its direct use as a catalyst is not extensively covered in the provided research papers.

Q5: Have there been any computational studies on this compound?

A6: Yes, computational chemistry has been used to study the dechlorination of this compound and other haloethanes. Researchers used the MINDO/3 method to calculate electron densities and investigate structure-reactivity relationships in microsomal dechlorination. []

Q6: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound or its analogs?

A7: Research indicates attempts to correlate electronic parameters calculated through computational methods (MINDO/3) with the dechlorination rates of this compound and other haloethanes. While a previously suggested correlation wasn't confirmed, separate relationships for different structural classes (RCH2Cl, RCHCl2, and RCCl3) were observed. [] This finding suggests potential for QSAR model development within specific structural classes.

Q7: How stable is this compound under different storage conditions?

A7: The research provided focuses more on this compound's degradation pathways in environmental contexts and through chemical reactions rather than its shelf-life stability under various storage conditions. For specific stability data, consult the relevant safety data sheets.

Q8: What are the safety considerations and regulations surrounding the use and handling of this compound?

A8: Due to its flammable nature, precautions must be taken during the handling and storage of this compound. It's crucial to avoid heat, sparks, open flames, and static discharge. Specific safety information and regulations can be found in the relevant safety data sheets and regional regulatory guidelines.

Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in living organisms?

A10: Research highlights that this compound is eliminated from the body through exhalation and metabolic pathways. Two key metabolic routes include oxidation via cytochrome P-450, likely yielding acetaldehyde, and conjugation with glutathione (GSH). []

Q10: Are there any in vitro or in vivo studies investigating the efficacy of this compound for its historical medical uses?

A10: While historically this compound was used as a topical anesthetic, the provided research papers focus on its environmental fate, degradation pathways, and toxicity. For information on its historical medical uses and efficacy, consult older medical literature.

Q11: Is there any evidence of resistance development to this compound in any context (e.g., microbial degradation, medical applications)?

A11: The provided papers primarily delve into this compound's degradation pathways and do not offer insights into resistance development in microorganisms or other contexts.

Q12: What are the known toxic effects of this compound?

A14: Chronic inhalation of high concentrations of this compound has been shown to cause uterine tumors in female mice, classifying it as a potential carcinogen in this specific context. [, ] It's important to note that no uterine tumor increases were observed in female rats in the same study. [] This species-specific difference highlights the complexity of toxicity assessments.

Q13: Were there any non-neoplastic effects observed in the two-year this compound inhalation studies?

A15: While the most significant findings of the two-year inhalation studies were related to tumor development, some non-neoplastic effects were also reported. Exposed male rats showed a lower final mean body weight compared to controls. In addition, exposed male rats exhibited a higher incidence of trichoepitheliomas, sebaceous gland adenomas, basal cell carcinomas, and squamous cell carcinomas of the skin compared to controls. []

Q14: How is this compound typically introduced into the environment?

A16: As a man-made compound, this compound's presence in the environment is primarily due to industrial activities. Releases from its production, use, and disposal can lead to its presence in soil and groundwater. []

Q15: What are the main pathways of this compound degradation in the environment?

A17: Research highlights that this compound can be biotransformed in subsurface environments. Under both methanogenic and sulfate-reducing conditions, it undergoes degradation, primarily through reductive dehalogenation, leading to the formation of 1,1-dithis compound and this compound. [] Additionally, abiotic transformations contribute to the formation of 1,1-dichloroethene and acetic acid. []

Q16: What is the role of iron in the degradation of this compound and other chlorinated compounds?

A18: Studies show that zero-valent iron powder can effectively degrade tetrachloroethanes and tetrachloromethane in the aqueous phase. While dichloroethanes, including this compound, exhibit slower degradation rates. [] Notably, the degradation pathways and rates differ between isomers of polychlorinated ethanes, indicating a potential influence of structural properties on the degradation process. [] The use of iron powder for remediating contaminated soil and groundwater is a potential application being explored. []

Q17: How does the structure of chlorinated ethanes affect their degradation by iron filings?

A19: Research demonstrates that the structure of chlorinated ethanes influences their degradation rate by unrusted and rusted high carbon iron filings (HCIF). While 1,2-dithis compound (1,2-DCA) shows minimal dehalogenation by either type of HCIF, other chloroethanes are dechlorinated at different rates. Interestingly, the dehalogenation rates are significantly higher with unrusted HCIF compared to rusted HCIF for all tested compounds, implying that rust formation on HCIF over time can hinder the dehalogenation process. []

Q18: Can microbial communities contribute to this compound degradation?

A21: Yes, research suggests that microbial communities play a significant role in this compound degradation. A study demonstrated that a butane-grown mixed culture could co-metabolically degrade various chlorinated aliphatic hydrocarbons, including this compound. Interestingly, this compound exhibited the highest transformation rate among the tested chloroethanes but also caused significant cell inactivation. [] This finding highlights the potential of microbial communities for bioremediation while also emphasizing the need to understand the impact of these pollutants on microbial viability.

Q19: How does the presence of other chlorinated compounds affect this compound degradation?

A22: Research using a Dehalococcoides mccartyi consortium demonstrated that exposure to 1,2-dithis compound (1,2-DCA) affected the community structure and dechlorination kinetics. While the consortium could simultaneously transform both vinyl chloride and 1,2-DCA to ethene, prolonged exposure to 1,2-DCA reduced the culture's capacity to transform vinyl chloride. Kinetic studies revealed that cis-dichloroethene, but not vinyl chloride, significantly inhibited 1,2-DCA dechlorination by the consortium. [] These findings underscore the importance of understanding how different chlorinated compounds interact and influence microbial dechlorination processes in mixed contaminant scenarios.

Q20: Are there any viable alternatives to this compound in its various applications?

A20: The research papers provided focus on this compound's properties and degradation pathways but do not offer a comparative analysis of alternatives. The feasibility of substitutes depends on the specific application and requires a thorough assessment of performance, cost, and environmental impact.

Q21: What are some of the key tools and resources used in the study of this compound?

A21: Researchers employ a variety of techniques to study this compound, including:

  • Gas chromatography/mass spectrometry (GC/MS): Used for the identification and quantification of this compound and its degradation products in environmental samples. []
  • Computational chemistry software: Enables the prediction of molecular properties, reaction mechanisms, and environmental fate. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.